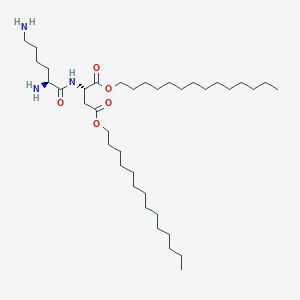
Ditetradecyl L-lysyl-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl L-lysyl-L-aspartate is a synthetic compound that belongs to the class of amino acid-based cationic lipidsThe structure of this compound includes a lysine head group and two tetradecyl (14-carbon) hydrophobic chains, making it amphiphilic and suitable for forming liposomal assemblies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine head group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Aplicaciones Científicas De Investigación
Ditetradecyl L-lysyl-L-aspartate has a wide range of applications in scientific research:
Gene Delivery: It is used as a cationic lipid in liposomal formulations for the delivery of plasmid DNA, siRNA, and other genetic materials into cells.
Drug Delivery: The compound is employed in the formulation of liposomes for the delivery of anticancer drugs and other therapeutic agents.
Biological Studies: It is used in studies related to cell membrane interactions, intracellular trafficking, and gene expression.
Industrial Applications: The compound is utilized in the development of novel biomaterials and nanomedicine.
Mecanismo De Acción
Ditetradecyl L-lysyl-L-aspartate exerts its effects through the following mechanisms:
Formation of Liposomal Assemblies: The amphiphilic nature of the compound allows it to form stable liposomal assemblies that can encapsulate genetic materials or drugs.
Interaction with Cell Membranes: The cationic head group interacts with the negatively charged cell membranes, facilitating the uptake of the liposomal contents into the cells.
Intracellular Release: Once inside the cells, the liposomes release their contents, allowing the genetic materials or drugs to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Ditetradecyl-N-lysyl-L-glutamate: Similar structure with glutamate instead of aspartate.
1,5-Ditetradecyl-N-arginyl-L-glutamate: Similar structure with arginine and glutamate.
Uniqueness
Ditetradecyl L-lysyl-L-aspartate is unique due to its specific combination of lysine and aspartate, which provides distinct physicochemical properties and biological activities. Its ability to form stable liposomal assemblies and efficient gene delivery systems sets it apart from other similar compounds .
Propiedades
Número CAS |
794489-96-6 |
|---|---|
Fórmula molecular |
C38H75N3O5 |
Peso molecular |
654.0 g/mol |
Nombre IUPAC |
ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate |
InChI |
InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1 |
Clave InChI |
AJOVHKRJQWSZLE-PXLJZGITSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















